AR-42

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

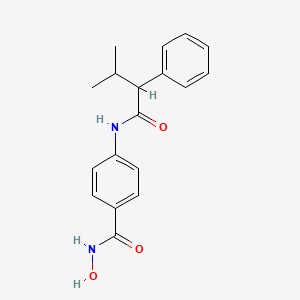

Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21) |

InChI Key |

LAMIXXKAWNLXOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO |

Synonyms |

HDAC-42 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AR-42 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-42, a novel pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a spectrum of hematological malignancies and solid tumors. This technical guide delineates the core mechanisms of action of this compound in cancer cells, providing a comprehensive overview of its molecular targets, effects on key signaling pathways, and preclinical and clinical data. Through the inhibition of HDAC enzymes, this compound induces hyperacetylation of both histone and non-histone proteins, leading to cell cycle arrest, induction of apoptosis, and modulation of critical oncogenic signaling pathways, including the PI3K/Akt and STAT3 pathways. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to serve as a vital resource for researchers and professionals in oncology drug development.

Introduction: this compound as a Pan-HDAC Inhibitor

This compound (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide is a potent, orally bioavailable pan-HDAC inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed or aberrantly recruited, contributing to the silencing of tumor suppressor genes. As a pan-HDAC inhibitor, this compound broadly targets multiple HDAC isoforms, leading to the accumulation of acetylated histones and a more open chromatin structure, which in turn reactivates the expression of silenced tumor suppressor genes.[1]

Core Mechanisms of Action

The anti-cancer effects of this compound are multi-faceted, stemming from its primary role as an HDAC inhibitor. These mechanisms include:

-

Induction of Histone and Non-Histone Protein Acetylation: this compound treatment leads to a dose-dependent increase in the acetylation of histone H3 and histone H4.[2] Beyond histones, this compound also increases the acetylation of several non-histone proteins crucial for cancer cell survival and proliferation, including p53, α-tubulin, and Heat Shock Protein 90 (HSP90).[3]

-

Cell Cycle Arrest: A hallmark of this compound activity is the induction of cell cycle arrest, predominantly at the G2/M phase. This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21.

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in cancer cells. This occurs through both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.

-

Modulation of Key Signaling Pathways: this compound exerts its anti-neoplastic effects by interfering with critical signaling cascades that drive cancer progression. Notably, it has been shown to inhibit the PI3K/Akt and STAT3 signaling pathways.

Quantitative Data on this compound Activity

The potency of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NAMALWA | Non-Hodgkin Lymphoma | 0.4 | [4] |

| DG75 | Non-Hodgkin Lymphoma | 1.2 | [4] |

| Ramos | Non-Hodgkin Lymphoma | 3.6 | [4] |

| Raji | Non-Hodgkin Lymphoma | Not specified | [4] |

| CA46 | Non-Hodgkin Lymphoma | 6.3 | [4] |

| HOS | Osteosarcoma | Not specified | [5] |

| Saos-2 | Osteosarcoma | Not specified | [5] |

| U2OS | Osteosarcoma | Not specified | [6] |

| MCF-7 | Breast Cancer | Not specified | [7] |

| SK-BR-3 | Breast Cancer | Not specified | [4] |

| MDA-MB-231 | Breast Cancer | Not specified | [7] |

| AsPC-1 | Pancreatic Cancer | Not specified | [8] |

| Patu8988T | Pancreatic Cancer | Not specified | [8] |

| BxPC-3 | Pancreatic Cancer | Not specified | [8] |

| PANC-1 | Pancreatic Cancer | Not specified | [8][9] |

Table 2: Apoptosis Induction by this compound in Cancer Cells

| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Assay Method | Reference |

| MCF-7 | 0.2 | 48 | ~40 | Annexin V/PI | [8] |

| H460 | 2.5 (TSA) | 4 | Not specified | Not specified | [6] |

| A549 | 2.5 (TSA) | 4 | Not specified | Not specified | [6] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Concentration (µM) | Duration (h) | % Cells in G2/M | Reference |

| DU-145 | 15 (AAP-H) | Not specified | 20.9 | [9] |

| PC-3 | Not specified | 24 | Not specified | [10] |

| CHO-K1 | 5 nm AuNP + radiation | Not specified | Not specified | [11] |

| MCF-7 | 5 nm AuNP + radiation | Not specified | 63.2 | [11] |

Impact on Key Signaling Pathways

p53 Pathway

This compound enhances the tumor-suppressive functions of p53 through post-translational modification. By inhibiting HDACs, this compound increases the acetylation of p53 at key lysine residues (e.g., K382). Acetylated p53 exhibits increased stability and transcriptional activity, leading to the upregulation of its target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. Preclinical studies have shown that this compound can suppress this pathway by decreasing the phosphorylation of Akt, a key downstream effector of PI3K. The exact mechanism of how this compound inhibits Akt phosphorylation is still under investigation but may involve the acetylation of upstream regulators or HSP90, a chaperone protein for Akt.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and invasion. This compound has been shown to inhibit the STAT3 signaling pathway. This inhibition can occur through the disruption of the HSP90 chaperone function, which is necessary for the stability and activity of STAT3. Inhibition of STAT3 leads to the downregulation of its target genes, such as the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[12][13]

Detailed Experimental Methodologies

Western Blot Analysis for Protein Acetylation and Phosphorylation

This protocol is for the detection of changes in protein acetylation (e.g., p53, histones, tubulin) and phosphorylation (e.g., Akt, STAT3) following this compound treatment.

Materials:

-

Cancer cell lines (e.g., MCF-7, PANC-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-p-Akt (Ser473), anti-p-STAT3 (Tyr705), and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

-

Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a protein assay.

-

SDS-PAGE: Denature protein lysates and separate by SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize bands using an imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis with Propidium Iodide (PI):

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

Procedure:

-

Harvest and Fix: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Apoptosis Analysis with Annexin V/PI Staining:

Materials:

-

Treated and control cells

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

Procedure:

-

Harvest: Harvest cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-Annexin V and PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

In Vivo Xenograft Model

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring: Monitor animal weight and health throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Clinical Perspective

A phase 1 clinical trial of this compound in patients with advanced solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors, has been conducted. The study established a maximum tolerated dose (MTD) and a recommended Phase 2 dose. While the overall response was modest, stable disease was observed in a significant portion of patients, particularly those with NF2-associated tumors and meningiomas, suggesting a potential therapeutic niche for this compound.

Conclusion

This compound is a potent pan-HDAC inhibitor with a multi-pronged mechanism of action against cancer cells. By inducing hyperacetylation of histone and non-histone proteins, it triggers cell cycle arrest and apoptosis and modulates key oncogenic signaling pathways such as the p53, PI3K/Akt, and STAT3 pathways. The quantitative data and experimental methodologies provided in this guide offer a robust framework for further investigation and development of this compound as a promising anti-cancer therapeutic. Future research should focus on elucidating the intricate details of its signaling network interactions and identifying predictive biomarkers to guide its clinical application.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]

- 5. In-Vitro and In-Vivo Establishment and Characterization of Bioluminescent Orthotopic Chemotherapy-Resistant Human Osteosarcoma Models in NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

The Pan-HDAC Inhibitor AR-42: A Technical Guide for Researchers

Abstract

AR-42 is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical and clinical settings. By targeting both histone and non-histone proteins, this compound modulates key cellular processes including gene expression, cell cycle progression, apoptosis, and signal transduction. This technical guide provides an in-depth overview of the function of this compound, with a focus on its mechanism of action, effects on critical signaling pathways, and a summary of its preclinical and clinical efficacy. Detailed experimental protocols and structured quantitative data are presented to support researchers and drug development professionals in the evaluation and application of this compound.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[1]

This compound (Arno Therapeutics) is a hydroxamate-tethered phenylbutyrate-derived small molecule that functions as a pan-HDAC inhibitor, targeting class I and IIB HDAC enzymes.[2] Its ability to induce hyperacetylation of both histone and non-histone proteins leads to a variety of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2][3] Preclinical studies have demonstrated the potent activity of this compound in both solid and hematologic malignancies, including vestibular schwannomas, meningiomas, multiple myeloma, and various lymphomas.[2][4] Furthermore, Phase I clinical trials have established its safety and tolerability in human subjects.[5][6] This guide will delve into the technical details of this compound's function, providing a valuable resource for the scientific community.

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This broad activity results in the modulation of several critical cellular pathways.

Histone Deacetylase Inhibition

As a pan-HDAC inhibitor, this compound increases the acetylation of histone H3 and H4.[7][8] This increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and facilitating the transcription of previously silenced genes, including tumor suppressor genes.[1]

Modulation of Signaling Pathways

This compound has been shown to significantly impact key oncogenic signaling pathways:

-

PI3K/Akt Pathway: this compound leads to a decrease in the phosphorylation of Akt, a central node in the PI3K/Akt pathway that is crucial for cell survival and proliferation.[4][9] The inhibition of this pathway is a key mechanism of this compound's anti-tumor activity, particularly in tumors that rely on PI3K/Akt signaling for growth.[4]

-

STAT3 Pathway: In multiple myeloma cells, this compound has been shown to downregulate the expression of gp130 and inhibit the activation of STAT3.[7] This leads to the downregulation of STAT3-regulated targets involved in cell survival and proliferation, such as Bcl-xL and cyclin D1.[7]

The following diagram illustrates the primary mechanisms of action of this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

The anti-tumor activity of this compound has been quantified in numerous studies. The following tables summarize key in vitro and clinical data.

In Vitro IC50 Values

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P0Cre;Nf2flox2/flox2 | Mouse Schwannoma | 250-350 | [9] |

| mSchT | Mouse Schwannoma | 250-350 | [9] |

| Primary Human VS | Vestibular Schwannoma | 500 | [9] |

| Ben-Men-1 | Benign Meningioma | 1000 | [9] |

| Primary Meningioma | Meningioma | 1500 | [9] |

| MM.1S | Multiple Myeloma | ~180 | [7] |

| U266 | Multiple Myeloma | 3-6 fold lower than vorinostat | [2] |

| H929 | Multiple Myeloma | 3-6 fold lower than vorinostat | [2] |

| RPMI 8226 | Multiple Myeloma | 3-6 fold lower than vorinostat | [2] |

| Raji | Burkitt's Lymphoma | 3-6 fold lower than vorinostat | [2] |

| JeKo-1 | Mantle Cell Lymphoma | 3-6 fold lower than vorinostat | [2] |

Clinical Trial Data (Phase I)

| Clinical Trial | Cancers Studied | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Best Response | Median Progression-Free Survival (PFS) | Reference |

| NCT01129193 | Hematologic Malignancies | 40 mg (3x weekly, 3 wks on/1 wk off) | None observed | Stable Disease (SD) | Disease control for 19 and 27 months in one MM and one MCL patient, respectively. | [6][10] |

| NCT01129193 | Solid Tumors (including NF2) | 60 mg (3x weekly, 3 wks on/1 wk off) | Grade 3 thrombocytopenia, Grade 4 psychosis | Stable Disease (53% of patients) | 3.6 months (all patients); 9.1 months (NF2/meningioma patients) | [5][11][12] |

| NCT02282917 | Vestibular Schwannoma & Meningioma | 40 mg (pre-operative) | No grade 3/4 toxicities | Decreased p-AKT in 3 of 4 VS tumors | Not Applicable (Phase 0) | [6][13] |

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the function of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

The following diagram outlines the workflow for a typical cell viability assay.

Caption: Workflow for a cell viability assay.

Western Blotting for Phospho-Akt and Acetylated Histones

This technique is used to detect changes in protein levels and post-translational modifications.

-

Cell Lysis: Treat cells with this compound, then lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, acetylated histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry for p-Akt in Tumor Xenografts

This method is used to assess the in vivo effects of this compound on protein expression and localization within tumor tissue.

-

Tumor Xenograft Model: Establish tumor xenografts in immunocompromised mice.

-

This compound Treatment: Treat the mice with this compound or vehicle control.

-

Tissue Processing: Excise the tumors, fix them in formalin, and embed them in paraffin.

-

Sectioning: Cut thin sections of the paraffin-embedded tumors and mount them on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval to unmask the target epitope.

-

Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate with a primary antibody against phospho-Akt (Ser473).

-

Detection: Use a secondary antibody detection system (e.g., HRP-polymer) and a chromogen (e.g., DAB) to visualize the antibody staining.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Microscopic Analysis: Analyze the staining intensity and distribution of p-Akt within the tumor sections.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

PI3K/Akt Signaling Pathway Inhibition by this compound

References

- 1. Phospho-Histone H3 (Thr11) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone western blot protocol | Abcam [abcam.com]

- 4. Exploratory Evaluation of this compound Histone Deacetylase Inhibitor in the Treatment of Vestibular Schwannoma and Meningioma [clin.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. Early phase clinical studies of this compound, a histone deacetylase inhibitor, for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opposing roles of H3- and H4-acetylation in the regulation of nucleosome structure—a FRET study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

AR-42 induced apoptosis signaling cascade

An In-depth Technical Guide to the AR-42 Induced Apoptosis Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity in a range of hematologic malignancies and solid tumors.[1][2] Its mechanism of action is multifactorial, primarily culminating in the induction of programmed cell death, or apoptosis. This technical guide elucidates the core signaling cascades initiated by this compound that lead to apoptosis. It details the inhibition of key survival pathways, the activation of intrinsic and extrinsic apoptotic machinery, and the modulation of critical cell cycle and apoptosis-regulating proteins. This document provides a comprehensive overview of the molecular pathways, quantitative efficacy data from preclinical studies, and detailed protocols for key experimental assays used to characterize the apoptotic effects of this compound.

Core Signaling Pathways of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through several interconnected signaling pathways. As a potent inhibitor of Class I and II HDACs, its primary action involves the hyperacetylation of both histone and non-histone protein targets, leading to the modulation of gene expression and critical cellular processes.[3][4][5]

Inhibition of the gp130/STAT3 Survival Pathway

A predominant mechanism of this compound's action, particularly in multiple myeloma (MM), is the disruption of the gp130/STAT3 signaling axis.[4][6] Constitutive activation of STAT3 is a known driver of oncogenesis, promoting cell survival by upregulating anti-apoptotic proteins.[7] this compound intervenes by downregulating the expression of the gp130 receptor, which in turn inhibits the activation of its downstream target, STAT3.[4] This leads to the reduced expression of STAT3-regulated genes critical for survival, such as the anti-apoptotic protein Bcl-xL and the cell cycle promoter Cyclin D1.[4][6] The inhibition of this pathway contributes significantly to both apoptosis and cell cycle arrest.[4]

Modulation of HDAC5 and p53

In hepatocellular carcinoma (HCC), this compound's efficacy is linked to its inhibition of HDAC5.[3] High levels of HDAC5 are associated with poor prognosis in HCC.[3] this compound inhibits the deacetylase activity of HDAC5, rather than its expression level.[3] This inhibition leads to the increased acetylation of non-histone targets, including the tumor suppressor protein p53. Acetylation enhances p53 stability and promotes its activation of pro-apoptotic genes like BAX and PUMA.[3] Interestingly, this compound induces apoptosis even in HCC cells lacking p53, indicating that this mechanism is one of several, but not the sole, pathways to cell death.[3]

Activation of Intrinsic and Extrinsic Caspase Cascades

Ultimately, the signaling pathways initiated by this compound converge on the activation of the caspase cascade, a hallmark of apoptosis. Evidence demonstrates that this compound induces the cleavage, and thus activation, of initiator caspases for both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[4] Activation of these initiator caspases leads to the subsequent cleavage and activation of the executioner caspase, caspase-3.[4][8] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is critical for cellular repair and whose cleavage is a definitive marker of apoptosis.[4][9] The ability of a pan-caspase inhibitor to prevent this compound-induced cell death confirms that the process is caspase-dependent.[4]

Quantitative Data Summary

The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | LC50 at 48 hours (μmol/l) |

| U266 | 0.25 ± 0.01 |

| H929 | 0.15 ± 0.02 |

| RPMI 8226 | 0.25 ± 0.07 |

| ARH-77 | 0.11 ± 0.01 |

| IM-9 | 0.17 ± 0.02 |

| Mean | 0.18 ± 0.06 |

Data sourced from a study on multiple myeloma cells, where cytotoxicity was measured by MTS assay after 48 hours of exposure to this compound.[4][6]

Experimental Protocols

The characterization of this compound-induced apoptosis relies on a set of standard and robust molecular and cell biology techniques.

General Experimental Workflow

A typical experiment to assess the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell viability, apoptosis, and protein expression.

Cell Viability Assessment (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere for at least 24 hours.[11]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 5 μmol/l) and a vehicle control (e.g., DMSO).[4] Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).[4]

-

Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.[10]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[12][13]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[10]

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[12]

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

-

Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 10 minutes.[16]

-

Washing: Decant the supernatant and wash the cells with cold 1x PBS. Centrifuge again and discard the supernatant.[16]

-

Resuspension: Resuspend the cell pellet in 1x Annexin V binding buffer.[17]

-

Staining: Add Annexin V conjugate (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension.[17]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

-

Analysis: Add additional binding buffer and analyze the samples immediately using a flow cytometer.[17]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and PARP.[18][19]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors to obtain total protein extracts.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, Bcl-xL, p21, acetylated histone H3) overnight at 4°C.[4][9][19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20] An increase in the cleaved forms of caspases and PARP is indicative of active apoptosis.[18]

Conclusion

This compound is a potent HDAC inhibitor that effectively induces apoptosis in cancer cells through a multi-pronged approach. Its ability to disrupt the pro-survival gp130/STAT3 pathway, modulate p53 activity via HDAC5 inhibition, and trigger both intrinsic and extrinsic caspase cascades underscores its therapeutic potential.[3][4] The quantitative data demonstrate its cytotoxicity at sub-micromolar concentrations in sensitive cancer types.[4] The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of this compound and other apoptosis-inducing agents in cancer research and drug development. Further studies may focus on its efficacy in combination therapies to enhance apoptotic responses and overcome resistance.[1]

References

- 1. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downregulation of STAT3 signaling induces apoptosis but also promotes anti-apoptotic gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. iji.sums.ac.ir [iji.sums.ac.ir]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. pubcompare.ai [pubcompare.ai]

The Role of AR-42 in G2/M Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-42 is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a variety of preclinical cancer models. As a pan-HDAC inhibitor, this compound targets multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome disrupts numerous oncogenic pathways, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. A prominent mechanism of action for this compound is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint that ensures genomic integrity before cell division. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: Efficacy of this compound

The efficacy of this compound in inducing G2/M phase arrest and inhibiting cell proliferation has been demonstrated across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| Primary Human Vestibular Schwannoma | Vestibular Schwannoma | 500 nM | [1] |

| Nf2-deficient Mouse Schwannoma | Schwannoma | 250–350 nM | [1] |

| Primary Human Meningioma | Meningioma | 1.5 µM | [1] |

| Ben-Men-1 | Meningioma | 1.0 µM | [1] |

| MM.1S | Multiple Myeloma | ~0.1-0.2 µM | [2] |

| PANC-1 | Pancreatic Cancer | Not explicitly stated, but G2/M arrest observed | [3] |

Table 2: Effect of this compound on G2/M Phase Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |

| Primary Vestibular Schwannoma | Vestibular Schwannoma | Not specified | 48 hours | 16% | 23% | [4] |

| Ben-Men-1 | Meningioma | Not specified | Not specified | Not specified | Predominantly arrested at G2/M | [3] |

| PANC-1 | Pancreatic Cancer | 0.5 µM | 24 hours | Not specified | Concentration-dependent increase | [3] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.1-0.2 µM | 24 hours | Not specified | G1 and G2 arrest induced | [2] |

Core Mechanism: Disruption of G2/M Transition

This compound-induced G2/M arrest is a multifactorial process stemming from its primary function as an HDAC inhibitor. By increasing histone and non-histone protein acetylation, this compound modulates the expression and activity of key regulators of the G2/M checkpoint.

Downregulation of Key Mitotic Proteins

A central mechanism by which this compound enforces G2/M arrest is through the downregulation of critical mitotic proteins, including Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex, also known as the Maturation Promoting Factor (MPF), is the master regulator of entry into mitosis.

Studies have shown that treatment with this compound leads to a significant reduction in the protein levels of both Cyclin B1 and CDK1 in cancer cells, including pancreatic and meningioma cell lines[3]. The precise mechanism by which HDAC inhibition by this compound leads to this downregulation is an area of active investigation. It is hypothesized that this compound, by altering chromatin structure, may repress the transcription of the CCNB1 and CDK1 genes. Additionally, HDAC inhibitors can affect the stability of proteins by altering the acetylation status of chaperone proteins like Hsp90, which may play a role in the stability of cell cycle proteins.

Inhibition of Aurora Kinases

Aurora kinases, particularly Aurora A and Aurora B, are essential for proper mitotic progression, playing roles in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability.

This compound has been shown to decrease the expression of both Aurora A and Aurora B kinases[3]. The mechanism is likely linked to the transcriptional repression of the AURKA and AURKB genes, a known effect of some HDAC inhibitors. By downregulating Aurora kinases, this compound disrupts the proper formation and function of the mitotic spindle, contributing to the arrest at the G2/M checkpoint.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound leading to G2/M cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method to assess the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the indicated time points.

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell.

-

The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1.

Materials:

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

The Spindle Assembly Checkpoint and Mitotic Catastrophe

The G2/M checkpoint is intricately linked to the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. HDAC inhibitors, including potentially this compound, have been shown to interfere with the proper functioning of the SAC.

By causing the downregulation of key mitotic proteins and disrupting the function of Aurora kinases, this compound can lead to defects in spindle formation and chromosome alignment. This can activate the SAC, leading to a prolonged mitotic arrest. However, if the damage is too severe or if the checkpoint is compromised, cells may bypass the SAC and undergo a process known as "mitotic slippage," exiting mitosis without proper chromosome segregation.

This aberrant exit from mitosis often leads to mitotic catastrophe , a form of cell death characterized by the formation of micronuclei and multinucleated cells. Mitotic catastrophe is an oncosuppressive mechanism that eliminates cells with gross chromosomal abnormalities, preventing the propagation of genetically unstable and potentially cancerous cells. While direct evidence specifically for this compound inducing mitotic catastrophe is still emerging, the known effects of HDAC inhibitors on mitotic progression strongly suggest this as a likely outcome of this compound treatment in cancer cells with a defective G2/M checkpoint.

Conclusion

This compound is a potent HDAC inhibitor that effectively induces G2/M cell cycle arrest in a variety of cancer cells. Its mechanism of action involves the disruption of key regulatory proteins of the G2/M transition, including the Cyclin B1/CDK1 complex and Aurora kinases, likely through the transcriptional modulation of their respective genes. The resulting mitotic defects can lead to a prolonged mitotic arrest and, ultimately, to cell death through mechanisms such as mitotic catastrophe. The ability of this compound to target this critical cell cycle checkpoint highlights its potential as a promising therapeutic agent in oncology. Further research is warranted to fully elucidate the intricate molecular details of this compound's action and to explore its clinical utility in combination with other anti-cancer therapies.

References

- 1. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effect of AR42 in Primary Vestibular Schwannoma Cells and a Xenograft Model of Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]

AR-42: An In-depth Technical Guide on its Interruption of the PI3K/Akt Signaling Pathway

Abstract

AR-42 (also known as OSU-HDAC42 or REC-2282) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity across a range of preclinical models.[1][2] A substantial component of its mechanism of action involves the modulation of critical cell signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides a detailed examination of the effects of this compound on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cellular processes frequently dysregulated in cancer.[1] We consolidate quantitative data on its efficacy, present detailed experimental protocols for assessing its activity, and provide visual diagrams of the molecular pathways and experimental workflows involved.

Introduction

Overview of this compound

This compound is a small molecule hydroxamate-tethered phenylbutyrate derivative that functions as a potent inhibitor of both class I and class IIB HDACs.[1] Its potent growth-inhibitory effects have been demonstrated in preclinical studies of various malignancies, including vestibular schwannomas, meningiomas, and multiple myeloma.[1][3] Beyond its primary function in modulating histone acetylation, this compound exerts its anticancer effects by altering the acetylation status and function of numerous non-histone proteins, leading to cell cycle arrest, induction of apoptosis, and inhibition of oncogenic signaling cascades.[3][4]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade activated by numerous growth factors and cytokines. It plays a pivotal role in mediating cell survival, proliferation, growth, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with Pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and driving cell cycle progression. Dysregulation of this pathway is a common feature in many human cancers.

This compound's Effect on PI3K/Akt Pathway Activity

Inhibition of Akt Phosphorylation

A primary mechanism through which this compound exerts its antitumor effects is by suppressing the PI3K/Akt signaling pathway.[3] Studies have consistently shown that treatment with this compound leads to a significant decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a key marker of its activation state.[1][3] This reduction in activated Akt has been observed in various tumor models, including vestibular schwannoma and meningioma cells.[3][4]

The precise mechanism for this this compound-mediated decrease in p-Akt is believed to involve the activation of an Akt-directed phosphatase. Research suggests that HDACs, particularly HDAC1 and HDAC6, can bind to and inhibit protein phosphatase-1 (PP1). By inhibiting these HDACs, this compound may disrupt the inhibitory HDAC-PP1 complex, liberating and activating PP1, which can then dephosphorylate and inactivate Akt.[5]

Downstream Cellular Effects

The inhibition of Akt activation by this compound triggers significant downstream cellular consequences. The reduction in pro-survival signaling contributes directly to:

-

Cell Cycle Arrest: this compound treatment has been shown to induce a G2/M phase cell cycle arrest in tumor cells.[3][6]

-

Induction of Apoptosis: By suppressing the Akt survival pathway, this compound promotes programmed cell death.[3][4] In vivo xenograft studies have confirmed that tumors from this compound-treated mice show a marked increase in apoptosis and a corresponding decrease in activated Akt.[3]

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical models. The tables below summarize key findings, primarily from studies on neurofibromatosis type 2 (NF2)-associated tumors.

Table 1: In Vitro Efficacy of this compound (IC₅₀ Values)

| Cell Type | Description | IC₅₀ Value | Reference |

|---|---|---|---|

| Nf2⁻/⁻ Mouse Schwannoma Cells | Mouse Schwann cells deficient in the Nf2 gene. | 250–350 nM | [3][6] |

| Primary Human VS Cells | Primary vestibular schwannoma cells from patients. | 500 nM | [3][4] |

| HMS-97 Cells | Human malignant schwannoma cell line. | 350 nM | [3] |

| Ben-Men-1 Cells | Benign human meningioma cell line. | 1.0 µM | [3][4] |

| Primary Human Meningioma Cells| Primary meningioma cells from patients. | 1.5 µM |[3][4] |

Table 2: Effect of this compound on Protein Phosphorylation in Vestibular Schwannoma Cells

| Protein Analyte | Effect of this compound Treatment | Method of Detection | Reference |

|---|---|---|---|

| p-Akt (Ser473) | Decreased | Phospho-Kinase Antibody Array, Western Blot | [3] |

| p-Akt (Thr308) | Decreased | Phospho-Kinase Antibody Array | [3] |

| p-ERK1/2 (Thr202/Tyr204) | Decreased | Phospho-Kinase Antibody Array | [3] |

| p-p70 S6 Kinase (Thr421/Ser424) | Decreased | Phospho-Kinase Antibody Array | [3] |

Note: Data reflects changes observed upon treatment with the respective IC₅₀ dose of this compound.

Key Experimental Methodologies

Cell Culture and Treatment

-

Cell Lines: Primary human vestibular schwannoma (VS), primary human meningioma, and the Ben-Men-1 cell line are cultured in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C.

-

Treatment: For experiments, cells are seeded in multi-well plates or flasks. After allowing cells to adhere (typically 24 hours), the culture medium is replaced with fresh medium containing this compound at the desired final concentrations. A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis for Phospho-Akt (Ser473)

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-20% Mini-PROTEAN® TGX™ Precast Gel for electrophoresis.

-

Membrane Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[7][8]

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST)) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with gentle shaking in a primary antibody solution containing anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060) diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST).[9]

-

Washing: The membrane is washed three times for 5-10 minutes each with TBST.[8]

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[7]

-

Detection: After further washes with TBST, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate. The signal is detected using an imaging system or X-ray film.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal loading.

Cell Viability (MTT) Assay

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated at 37°C for 3-4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The plate is read on a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated using non-linear regression analysis.

Phospho-Kinase Antibody Microarray

-

Lysate Preparation: High-quality protein lysates are prepared from treated and control cells using the specific lysis buffer provided with the array kit (e.g., Proteome Profiler Human Phospho-Kinase Array Kit from R&D Systems).[10][11]

-

Protein Quantification: Protein concentration is determined via BCA assay.

-

Array Incubation: The array membranes, which are spotted with capture antibodies for various phosphorylated kinases, are blocked.[10] A specified amount of cell lysate (e.g., 600 µg) is then incubated with the array overnight at 4°C.[10]

-

Washing and Detection: The membranes are washed to remove unbound proteins. They are then incubated with a cocktail of biotinylated detection antibodies, followed by incubation with streptavidin-HRP.

-

Signal Development: A chemiluminescent substrate is added, and the signal from each spot is captured using an imaging system.[12]

-

Data Analysis: The spot densities are quantified using software like ImageJ. After background subtraction, the signals are normalized to internal positive controls on the array. The fold change in phosphorylation for each kinase in the treated sample is calculated relative to the untreated control.[10][11]

Visualized Pathways and Workflows

References

- 1. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, this compound (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Deactylase inhibitors disrupt cellular complexes containing protein phosphatases and deacetylases. [scholars.duke.edu]

- 6. experts.azregents.edu [experts.azregents.edu]

- 7. frontiersin.org [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. Phospho-Akt (Ser473) Antibody (#9271) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 10. Phospho-kinase arrays. [bio-protocol.org]

- 11. Human phospho-kinase antibody array [bio-protocol.org]

- 12. m.youtube.com [m.youtube.com]

Preclinical Profile of AR-42: A Novel Histone Deacetylase Inhibitor for Solid Tumor Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AR-42 (also known as OSU-HDAC42) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a range of solid malignancies. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy in various solid tumor models, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

In Vitro Efficacy of this compound

This compound has shown potent anti-proliferative and pro-apoptotic effects in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values for this compound across different cancer types are summarized below.

| Tumor Type | Cell Line | IC50 (µM) | Citation |

| Pancreatic Cancer | AsPC-1 | Not Specified | |

| COLO-357 | Not Specified | ||

| PANC-1 | Not Specified | ||

| MiaPaCa-2 | Not Specified | ||

| BxPC-3 | Not Specified | ||

| SW1990 | Not Specified | ||

| Vestibular Schwannoma | Primary Human VS | 0.5 | [1][2] |

| Nf2-deficient mouse schwannoma | 0.25 - 0.35 | [1][2] | |

| Meningioma | Primary Human Meningioma | 1.5 | [1][2] |

| Ben-Men-1 | 1.0 | [1][2] | |

| Prostate Cancer | Ace-1 (Canine) | Dose-dependent growth inhibition | [3] |

| B-Cell Malignancies | JeKo-1 (Mantle Cell Lymphoma) | 0.21 | [4] |

| Raji (Burkitt's Lymphoma) | 0.61 | [4] | |

| 697 (Acute Lymphoblastic Leukemia) | 0.22 | [4] |

In Vivo Efficacy of this compound

The antitumor activity of this compound has been validated in several preclinical xenograft and transgenic mouse models of solid tumors.

| Tumor Type | Model | Dosing Regimen | Tumor Growth Inhibition | Citation |

| Pancreatic Cancer | AsPC-1 Xenograft | 50 mg/kg, oral gavage, every other day for 21 days | 78% reduction in tumor volume | |

| Vestibular Schwannoma | Schwannoma Xenograft | Not Specified | Significant inhibition of tumor growth | [1] |

| Prostate Cancer | PC-3 Xenograft | Not Specified | 67% suppression of tumor growth | [4] |

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily centered around its ability to inhibit class I and class II HDAC enzymes. This leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression and interference with key cellular processes.

Signaling Pathways Modulated by this compound

PI3K/Akt Pathway: this compound has been shown to suppress the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. The inhibition of HDACs by this compound is thought to influence the expression or activity of upstream regulators of this pathway.

Caption: this compound inhibits HDACs, leading to decreased p-Akt levels.

G2/M Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M transition phase, preventing cancer cells from entering mitosis. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Caption: this compound induces G2/M arrest by upregulating p21.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Histone Acetylation and p-Akt

This protocol is used to detect changes in protein expression and post-translational modifications following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using the BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cell line of interest (e.g., AsPC-1)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage according to the desired schedule (e.g., every other day).

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for preclinical evaluation of this compound.

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its continued investigation as a promising therapeutic agent for the treatment of various solid tumors. Its potent in vitro and in vivo activity, combined with its well-characterized mechanism of action, provides a solid foundation for further clinical development. This technical guide serves as a comprehensive resource to aid researchers in designing and conducting future studies to fully elucidate the therapeutic potential of this compound.

References

- 1. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. The Novel Deacetylase Inhibitor this compound Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

AR-42: A Pan-HDAC Inhibitor with Therapeutic Potential in Vestibular Schwannoma and Meningioma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AR-42 (Arno Therapeutics), a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant preclinical and early clinical activity against vestibular schwannomas (VS) and meningiomas, particularly those associated with Neurofibromatosis Type 2 (NF2). This technical guide synthesizes the current understanding of this compound's mechanism of action, preclinical efficacy, and clinical safety profile in these central nervous system tumors. Through its inhibition of HDACs, this compound modulates critical signaling pathways, notably inducing dephosphorylation of AKT, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways to support further research and development of this compound as a targeted therapy for these challenging tumors.

Introduction to this compound

This compound, a phenylbutyrate-derived small molecule, is a potent pan-HDAC inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[3][4] By inhibiting HDACs, this compound can restore normal patterns of gene expression, leading to anti-tumor effects.[4]

Preclinical Activity of this compound

In Vitro Efficacy

This compound has demonstrated potent, dose-dependent growth inhibition in various vestibular schwannoma and meningioma cell lines and primary tumor cells.[5][6]

| Cell Type | Tumor Type | IC50 | Reference |

| Primary Human VS Cells | Vestibular Schwannoma | 500 nM | [5][7] |

| Nf2-deficient Mouse Schwannoma Cells | Vestibular Schwannoma | 250–350 nM | [5][7] |

| Primary Human Meningioma Cells | Meningioma | 1.5 µM | [5][7] |

| Ben-Men-1 (benign human meningioma cell line) | Meningioma | 1.0 µM | [5][7] |

In Vivo Efficacy

Preclinical studies using mouse xenograft models have confirmed the anti-tumor activity of this compound in vivo.

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Murine Schwannoma Allografts | Schwannoma | Oral this compound | Dramatic decrease in tumor growth | [8] |

| Human VS Xenografts | Vestibular Schwannoma | Oral this compound | Significant tumor growth suppression | [8] |

| HMS-97 Malignant Schwannoma Xenografts | Schwannoma | This compound in chow (delivering 25 mg/kg/day) | 42% reduction in mean tumor volume after 45 days | [4][5] |

| Ben-Men-1-LucB Intracranial Xenografts | Meningioma | This compound in chow | Caused tumor regression | [3][9] |

Notably, this compound has been shown to cross the blood-brain barrier in animal models, a critical feature for treating intracranial tumors.[8][10]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of HDACs, which leads to a cascade of downstream effects culminating in anti-tumor activity.

Signaling Pathways

A key target of this compound is the PI3K/AKT signaling pathway, which is frequently hyperactivated in vestibular schwannomas and meningiomas.[8][11] this compound disrupts the interaction between HDAC6 and protein phosphatase 1 (PP1), allowing PP1 to dephosphorylate and inactivate AKT.[3] This leads to the inhibition of downstream effectors like mTOR, resulting in reduced cell proliferation and survival.[9][11]

Cellular Effects

The inhibition of the AKT pathway and modulation of gene expression by this compound result in several key cellular outcomes:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase in both vestibular schwannoma and meningioma cells.[5][7] In normal meningeal cells, however, it induces a G1 arrest, suggesting a degree of tumor cell selectivity.[12]

-

Apoptosis: this compound treatment leads to the induction of apoptosis in tumor cells.[5][7]

-

Modulation of Cell Cycle and Apoptotic Regulators: this compound has been shown to increase the expression of cell cycle inhibitors like p16, p21, and p27, and the pro-apoptotic protein Bim, while decreasing the levels of anti-apoptotic proteins like Bcl-xL and survivin.[13][14] It also decreases the expression of Aurora A and B kinases.[3][13]

Clinical Studies

Early-phase clinical trials have evaluated the safety and preliminary efficacy of this compound in patients with NF2-associated tumors and other solid malignancies.

| Trial Identifier | Phase | Population | Key Findings | Reference |

| NCT01129193 | Phase I | Advanced solid tumors, including NF2-associated meningiomas and schwannomas | Recommended Phase II dose: 60 mg three times weekly for three weeks of a 28-day cycle. Best response was stable disease in 53% of patients. Median progression-free survival (PFS) was 9.1 months in evaluable NF2/meningioma patients. The drug was generally well-tolerated. | [15][16] |

| NCT02282917 | Phase 0 | Sporadic vestibular schwannoma and meningioma | This compound concentrated in tumors at higher levels than in plasma. Decreased expression of p-AKT was observed in the majority of vestibular schwannomas. | [17][18] |

These studies suggest that this compound is safe and shows signs of clinical activity in patients with vestibular schwannoma and meningioma.[17]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate primary human vestibular schwannoma or meningioma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-3.0 µM) for a specified duration (e.g., 72 hours).[4]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-AKT

-

Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously implant human vestibular schwannoma or meningioma cells into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Administer this compound orally (e.g., via formulated chow or oral gavage) or a vehicle control to the mice daily or on a specified schedule.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-AKT, apoptosis markers).

Conclusion and Future Directions